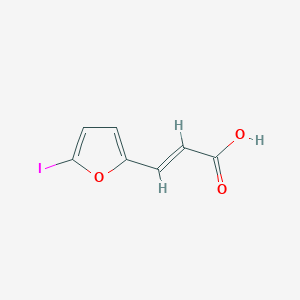

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid

Description

Contextualization of Furan-Containing Organic Compounds in Contemporary Chemical Research

Furan-containing organic compounds represent a cornerstone of heterocyclic chemistry, with their versatile scaffold being a key structural motif in a vast array of natural products, pharmaceuticals, and advanced materials. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts unique electronic and steric properties to molecules, influencing their reactivity and biological activity. In contemporary chemical research, furan derivatives are extensively investigated for their potential applications in drug discovery, agrochemicals, and polymer science. Their ability to act as bioisosteres for other aromatic systems and their susceptibility to a wide range of chemical transformations make them attractive building blocks for the synthesis of complex molecular architectures with diverse functionalities.

Significance of (E)-3-(5-Iodo-2-furyl)prop-2-enoic Acid within the Class of Halogenated Furanacrylic Acids

Within the broad class of furan derivatives, halogenated furanacrylic acids are of particular interest due to the profound impact of halogen substitution on the physicochemical and biological properties of the parent molecule. The introduction of a halogen atom, such as iodine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a noteworthy member of this subclass. The presence of the iodo group at the 5-position of the furan ring, coupled with the conjugated acrylic acid side chain, suggests a potential for unique reactivity and bioactivity. Halogenated furanones, for instance, have demonstrated potent antimicrobial effects, and it is hypothesized that iodinated furanacrylic acids may exhibit similar properties. nih.gov The acrylic acid moiety, a known Michael acceptor, further adds to the compound's potential for covalent interactions with biological macromolecules.

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the current state of knowledge regarding this compound. The primary objective is to collate and present detailed information on its synthesis, physicochemical properties, and any documented research findings. By adhering strictly to the outlined sections, this article will serve as a dedicated resource for researchers interested in this specific halogenated furanacrylic acid, fostering a deeper understanding of its chemical characteristics and potential for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-iodofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFNTMHXPHLWHM-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)I)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251251 | |

| Record name | 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111252-32-5 | |

| Record name | 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111252-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of E 3 5 Iodo 2 Furyl Prop 2 Enoic Acid

The fundamental physicochemical properties of (E)-3-(5-iodo-2-furyl)prop-2-enoic acid are crucial for its handling, characterization, and potential application. While exhaustive experimental data remains somewhat elusive in publicly accessible literature, key identifiers and some physical properties have been reported.

| Property | Value |

| CAS Number | 64186-22-7 |

| Molecular Formula | C₇H₅IO₃ |

| Molecular Weight | 264.02 g/mol |

| Melting Point | 145 °C chemexper.com |

These basic data points are essential for the unambiguous identification of the compound and provide initial insights into its physical state and purity. Further research would be beneficial to fully characterize its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are vital for structural elucidation and quality control in synthetic processes.

Synthesis and Characterization

While a specific, detailed synthetic protocol for (E)-3-(5-iodo-2-furyl)prop-2-enoic acid is not extensively documented in readily available scientific literature, its synthesis can be logically inferred from established methods for preparing similar furanacrylic acid derivatives. A plausible synthetic route would likely involve a condensation reaction, such as the Knoevenagel or Perkin reaction, starting from 5-iodo-2-furaldehyde (B1300138).

In a typical Knoevenagel condensation, 5-iodo-2-furaldehyde would be reacted with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine (B6355638). This reaction would proceed through the formation of a furfurylidene malonic acid intermediate, which upon heating, would undergo decarboxylation to yield the desired this compound. The stereochemistry of the double bond is typically controlled by the reaction conditions, with the trans or (E)-isomer often being the thermodynamically more stable product.

Characterization of the synthesized compound would rely on a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity of the atoms and the stereochemistry of the alkene. IR spectroscopy would be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C double bond. Mass spectrometry would be employed to confirm the molecular weight and isotopic pattern, which would be distinctive due to the presence of the iodine atom.

Research Findings and Potential Significance

Strategies for the Construction of the 2-Furyl Acrylic Acid Moiety

The foundation for synthesizing many furan derivatives, including the target molecule, lies in precursors derived from renewable biomass. Furfural (B47365), a platform chemical produced from the hemicellulose fraction of lignocellulosic biomass, is a key starting material. uniovi.esnih.gov Sustainable routes focus on the efficient and green oxidation of furfural to 2-furoic acid, which serves as a versatile intermediate. uniovi.esshokubai.org

Recent advancements have emphasized chemoenzymatic and heterogeneous catalysis to improve the sustainability of this conversion. One approach involves the dehydration of xylose, derived from sources like corncob, into furfural using a solid acid catalyst, followed by the oxidation of furfural to furoic acid using whole-cell biocatalysts such as E. coli. mdpi.comresearchgate.net This tandem chemoenzymatic process offers an efficient method for valorizing biomass into valuable chemical building blocks. researchgate.net

Alternative green oxidation methods for converting furfural to furoic acid include:

Aerobic Oxidation: Using gold-based heterogeneous catalysts (e.g., Au/TiO₂) with oxygen in aqueous media under mild pH conditions suppresses side reactions like the Cannizzaro reaction, leading to high selectivity for furoic acid. uniovi.esshokubai.org

Hydrogen Peroxide Oxidation: Amine-assisted oxidation with H₂O₂ provides a highly efficient and selective process, achieving over 96% conversion of furfural. rsc.org

Once 2-furoic acid is obtained, it can be further functionalized. For the synthesis of the target molecule, an electrophilic iodination step would be required to introduce the iodine atom at the 5-position of the furan ring before or after the formation of the acrylic acid side chain.

Table 1: Selected Sustainable Methods for 2-Furoic Acid Production from Furfural

| Catalyst/Method | Oxidant | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Gold-based catalyst | O₂ | Water | Green conditions, low temperature/pressure, high selectivity. | 95% | shokubai.org |

| Au/TiO₂ | O₂ | Buffer (pH 8) | Suppresses Cannizzaro reaction, high stability. | High | uniovi.es |

| Amine-assisted | H₂O₂ | - | Highly efficient and selective process. | >96% | rsc.org |

| E. coli HMFOMUT cells | - | Water | Biocatalytic oxidation of furfural derived from biomass. | High | mdpi.comresearchgate.net |

Transition metal catalysis offers powerful and versatile tools for forming the carbon-carbon double bond of the acrylic acid moiety with high stereoselectivity, typically favoring the desired (E)-isomer.

The Heck reaction is a cornerstone of C-C bond formation, coupling an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of a 5-iodo-2-substituted furan with acrylic acid or an acrylate (B77674) ester. A common precursor would be 5-iodo-2-furaldehyde (B1300138). The reaction is catalyzed by a palladium complex and requires a base. odinity.comrug.nl The use of phosphine-free palladium catalysts is gaining traction for improved stability and cost-effectiveness. organic-chemistry.org The reaction generally exhibits high trans selectivity, directly yielding the (E)-isomer of the acrylic acid derivative. organic-chemistry.org

The Sonogashira coupling provides an alternative route by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org In this strategy, a 5-iodo-2-substituted furan could be coupled with an alkyne precursor, such as propargyl alcohol or trimethylsilylacetylene. This would be followed by subsequent functionalization (e.g., oxidation of an alcohol or hydrolysis of an ester) to generate the carboxylic acid moiety. This method is valued for its mild reaction conditions, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Ruthenium-catalyzed reactions have emerged as powerful alternatives for C-H functionalization. researchgate.net Direct alkenylation allows for the coupling of furoic acid derivatives with alkenes. researchgate.net Catalysts such as [Ru(p-cymene)Cl₂]₂ have proven effective for both direct C-H alkenylation and decarboxylative alkenylation of furoic acid derivatives to form furanacrylates. researchgate.net

In the context of the target molecule, a 5-iodo-2-furoic acid could potentially be directly alkenylated at the C-H bond of the carboxylic acid group. More innovatively, a decarboxylative alkenylation approach could be employed. This reaction involves the coupling of a furoic acid derivative with an alkyne, where the carboxylic acid group is expelled as CO₂, and a new C-C bond is formed. researchgate.netnih.gov This strategy is atom-economical and can be applied to various arene carboxylic acids. rsc.org

Table 2: Comparison of Palladium and Ruthenium Catalyzed Methods

| Reaction | Catalyst Type | Key Precursors | Main Advantage | Reference |

|---|---|---|---|---|

| Heck Reaction | Palladium | 5-Iodo-2-furaldehyde, Acrylic acid | High (E)-stereoselectivity, well-established. | organic-chemistry.org |

| Sonogashira Coupling | Palladium/Copper | 5-Iodo-2-furaldehyde, Terminal alkyne | Mild conditions, useful for complex syntheses. | wikipedia.org |

| Direct Alkenylation | Ruthenium | Furoic acid derivative, Alkene | C-H activation strategy, avoids pre-functionalization. | researchgate.net |

| Decarboxylative Alkenylation | Ruthenium | Furoic acid derivative, Alkyne | Atom-economical, uses carboxylic acid as a directing group. | researchgate.netnih.gov |

Nickel-catalyzed cross-coupling reactions are attractive due to the lower cost and high reactivity of nickel compared to palladium. nih.gov Nickel-catalyzed reductive coupling strategies have been developed for the synthesis of vinyl arenes by coupling aryl halides with vinyl halides. nih.govresearchgate.net These reactions often proceed under mild conditions with high functional-group tolerance. nih.govwisc.edu

While direct examples for the synthesis of 2-furyl acrylic acids may be limited, the principles of nickel-catalyzed vinylation are potentially adaptable. nih.gov A strategy could involve the reductive cross-coupling of a 5-iodo-2-substituted furan with a vinyl partner that contains a masked or protected carboxylic acid functionality. The high chemoselectivity of some nickel systems could allow for the coupling of two different C(sp²)-halide partners, opening up diverse synthetic possibilities. nih.gov

An alternative to modifying a pre-existing furan is to construct the furan ring itself as a key step in the synthesis. Classical methods like the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, could be adapted. In this approach, the acyclic precursor would already contain the necessary carbon framework for the subsequent or concurrent formation of the acrylic acid side chain. However, these methods can be limited by the availability of the required precursors and the reaction conditions. The acid-catalyzed polymerization of furans can also lead to ring-opening side reactions, which must be carefully controlled. mdpi.comresearchgate.net

More contemporary methods might involve intramolecular cross-coupling or oxidative dehydrogenation reactions to form the furan ring from a suitably functionalized acyclic precursor. researchgate.net For instance, a molecule containing both the elements of the furan ring and the acrylic acid side chain could be cyclized in a late-stage step to yield the final heterocyclic structure.

Furan Ring Construction with Subsequent Acrylic Acid Annulation

Iodine-Mediated Furan Ring Formation from Ketones

The construction of the furan nucleus can be achieved through various synthetic routes. One notable biomimetic approach involves the use of molecular iodine to mediate the transformation of ketones into furan rings. This method offers a practical and mild catalytic pathway to substituted furans. vhu.edu.vnorganic-chemistry.org

Research has demonstrated that a system of iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) can effectively convert α-isopropylidene ketones into furan rings in a single step. acs.orgurjc.es This protocol is considered a biomimetic approach and has been successfully applied to the synthesis of various bioactive terpene furans. acs.org The reaction is typically performed by heating the starting ketone with iodine and DMSO, followed by a standard workup procedure to isolate the furan product. acs.org While the specific mechanism can be complex, it is proposed that the reaction may involve the in-situ formation of iodine monochloride when combined with certain reagents, with molecular iodine itself acting as the active catalyst in many cases. vhu.edu.vn

Another iodine-catalyzed method involves the cyclization of α-propargyl-β-ketoester substrates to yield 3-carboxy-2,5-disubstituted furans. vhu.edu.vn These reactions are often performed under solvent-free conditions at ambient temperature, highlighting the efficiency and environmentally benign nature of molecular iodine as a catalyst. vhu.edu.vnorganic-chemistry.org The versatility of iodine as a catalyst is also evident in its ability to promote the formation of 3-iodofurans through the electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones in the presence of various nucleophiles. nih.gov

| Starting Material Type | Key Reagents | Product Type | Key Features |

|---|---|---|---|

| α-Isopropylidene Ketones | I₂ / DMSO | Substituted Furans | One-step, biomimetic approach acs.orgurjc.es |

| α-Propargyl-β-ketoesters | I₂ (catalyst) | 3-Carboxy-2,5-disubstituted Furans | Mild, solvent-free conditions vhu.edu.vn |

| 2-(1-Alkynyl)-2-alken-1-ones | I₂ / Nucleophiles (H₂O, alcohols) | Tetrasubstituted 3-Iodofurans | Electrophilic iodocyclization nih.gov |

Cycloisomerization Reactions Leading to Furan Scaffolds

Cycloisomerization reactions provide a powerful and atom-economical strategy for synthesizing furan rings from acyclic precursors. These reactions are often catalyzed by transition metals, such as palladium, gold, and copper, which activate alkyne or allene (B1206475) functionalities within the starting material to facilitate ring closure.

A general and facile method for furan synthesis is the palladium(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols. acs.org This reaction proceeds under essentially neutral conditions, making it suitable for the synthesis of fragile and base-sensitive furan derivatives. acs.org Gold catalysts have also been extensively used. For instance, AuCl₃ can catalyze the cycloisomerization of β-alkynyl β-ketoesters, proceeding through a 5-exo-dig cyclization pathway to afford highly substituted furans. researchgate.net Similarly, gold nanoparticles supported on TiO₂ have been shown to catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org

Other metals have also been employed. Copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes offers a regioselective route to multisubstituted furans. organic-chemistry.org Furthermore, indium(III) chloride has been used to catalyze the cycloisomerization of acetylenic epoxides, which are readily prepared from α-haloketones and lithium acetylides, to deliver 2,3,5-trisubstituted furans. organic-chemistry.org These methods highlight the versatility of cycloisomerization in building the core furan scaffold found in the target molecule.

Regioselective Iodination of Furan Rings and Derivatives

Once the furan ring is formed, the next critical step is the regioselective introduction of an iodine atom at the 5-position. The inherent electronic properties of the furan ring dictate its reactivity, but various protocols have been developed to control the position of substitution.

Direct Electrophilic Iodination Protocols for Furan Systems

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.netnumberanalytics.com The α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4) due to greater stabilization of the cationic intermediate (Wheland intermediate) formed during the reaction. researchgate.net This inherent reactivity allows for direct iodination at the α-position.

Direct iodination of furan and its derivatives can be accomplished using molecular iodine (I₂), often in the presence of an oxidizing agent such as nitric acid or mercury(II) oxide, which removes the iodide byproduct and drives the reaction forward. ic.ac.uk Other iodinating agents like iodine monochloride (ICl) can also be used. ic.ac.uk The reaction conditions can be mild, and the use of zeolites has been reported to facilitate the direct iodination of thiophenes and furans, providing a heterogeneous catalytic approach. ic.ac.uk

For a 2-substituted furan, such as 2-furfural or 2-furoic acid (precursors to the propenoic acid side chain), the formyl or carboxyl group is deactivating. Electrophilic attack will therefore be directed almost exclusively to the vacant and highly activated 5-position. researchgate.net This makes direct electrophilic iodination a highly effective strategy for synthesizing 5-iodo-2-substituted furans, which are the direct precursors for the target molecule. An electrophilic iodocyclization reaction using molecular iodine is also a common method for producing iodinated benzo[b]furans from alkynylated precursors. scielo.br

Directed Ortho-Metalation and Subsequent Halogenation Approaches for Selective Furan Substitution

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings that cannot be achieved by other means. organic-chemistry.org The strategy relies on a directed metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium base (e.g., n-BuLi, s-BuLi). baranlab.orgharvard.edu This coordination directs the base to deprotonate the proton at the adjacent ortho position, creating a stabilized organolithium intermediate. organic-chemistry.org This intermediate can then be trapped with a suitable electrophile, such as molecular iodine, to introduce a substituent with high regiocontrol.

In furan chemistry, while the C2 position is the most acidic and is typically lithiated preferentially, a strong DMG at C2 can direct metalation to the C3 position. uwindsor.ca Similarly, a DMG at C3 can direct lithiation to either the C2 or C4 position. Common DMGs include amides, carbamates, and oxazolines. harvard.edu

For example, a furan bearing a carboxamide group at the 2-position can be selectively lithiated at the 3-position. Quenching this lithiated species with I₂ would yield a 2-carboxamido-3-iodofuran. While this provides an alternative vector for substitution, the high intrinsic reactivity of the 5-position in 2-substituted furans often makes the DoM strategy unnecessary for achieving 5-iodination. researchgate.net However, DoM remains a critical tool for accessing less electronically favored substitution patterns on the furan ring.

Strategies for Selective 5-Position Functionalization in Furan Systems

The selective functionalization of the 5-position in furan systems is readily achievable due to the electronic nature of the heterocycle. As previously mentioned, the α-positions (2 and 5) are the most nucleophilic and susceptible to electrophilic attack. numberanalytics.com When the 2-position is occupied by a substituent, electrophilic functionalization is overwhelmingly directed to the 5-position. researchgate.net

This principle is the most common and direct strategy for preparing the 5-iodo-2-furyl core of the target molecule. Starting with a 2-substituted furan that contains the precursor to the propenoic acid side chain, such as 2-furfural or an ester of 2-furoic acid, a direct electrophilic iodination reaction (as described in 2.2.1) will yield the desired 5-iodo derivative with high selectivity.

| Strategy | Position Targeted | Mechanism | Key Requirements |

|---|---|---|---|

| Direct Electrophilic Substitution | 5-position (on a 2-substituted furan) | Electrophilic Aromatic Substitution (SEAr) researchgate.net | Activating ring, electrophile (e.g., I₂) |

| Directed Ortho-Metalation (DoM) | Position ortho to DMG (e.g., 3-position) | Deprotonation/Lithiation followed by electrophilic quench organic-chemistry.org | Directing group (e.g., -CONR₂), organolithium base |

| Intrinsic Reactivity | 2- and 5-positions | High HOMO coefficient at α-carbons researchgate.net | Unsubstituted or symmetrically substituted furan |

Stereochemical Control in the Formation of the (E)-Double Bond

The final key transformation is the construction of the prop-2-enoic acid side chain with a defined (E)-stereochemistry. This is typically achieved through olefination reactions starting from a 2-formylfuran derivative (i.e., a substituted furfural).

Several classic organic reactions can be employed for this purpose, with the Horner-Wadsworth-Emmons (HWE) reaction being one of the most reliable for generating (E)-α,β-unsaturated esters. The HWE reaction involves the condensation of an aldehyde (in this case, 5-iodo-2-furfural) with a phosphonate (B1237965) ylide. The use of stabilized ylides, such as those derived from phosphonoacetates, strongly favors the formation of the thermodynamically more stable (E)-alkene product, often with excellent selectivity. The resulting (E)-ester can then be hydrolyzed to the corresponding carboxylic acid.

Alternatively, the Wittig reaction can be used. While standard Wittig reactions with non-stabilized ylides often favor the (Z)-isomer, the use of stabilized ylides (e.g., Ph₃P=CHCO₂R) can provide the (E)-isomer. The Perkin condensation or Knoevenagel condensation are other viable methods, involving the reaction of the aldehyde with an anhydride (B1165640) and its corresponding carboxylate salt, or with a compound containing an active methylene (B1212753) group (like malonic acid), respectively. These reactions also tend to favor the formation of the more stable (E)-cinnamic acid-type product upon heating. The selection of the specific method depends on the desired yield, stereoselectivity, and tolerance of other functional groups in the molecule.

Catalytic Systems Promoting E-Selectivity in Alkenoic Acid Synthesis

While the synthesis of the core furan structure can involve various metal catalysts, the creation of the (E)-alkenoic acid side chain from an aldehyde often relies on base catalysis. mdpi.commdpi.com The Knoevenagel condensation, for instance, is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). mdpi.commdpi.com

In the broader context of furan synthesis and modification, several catalytic systems are employed that can influence molecular geometry, although they may not be directly applied to the final condensation step. organic-chemistry.org

Palladium Catalysts: Palladium-based catalysts are extensively used in cross-coupling reactions to form C-C bonds. organic-chemistry.org For instance, Heck or Suzuki reactions could be hypothetically employed to construct the propenoic acid chain, where control over the E/Z selectivity is a well-studied aspect of these methodologies.

Copper Catalysts: Copper-catalyzed reactions are also prominent in the synthesis of substituted furans. organic-chemistry.org For example, a copper(II)-catalyzed cyclization has been used to create furan rings from silyl (B83357) enol ethers and diazo compounds. organic-chemistry.org

Rhodium Catalysts: Cooperative catalysis involving Rh(II) has been utilized in annulation reactions to produce polysubstituted furans. organic-chemistry.org

For the specific Knoevenagel condensation pathway to this compound, the catalyst's primary role is to facilitate the initial nucleophilic addition and subsequent elimination to form the double bond. The inherent thermodynamics of the system often drive the E-selectivity.

| Catalyst Type | Reaction Type | Relevance to Alkenoic Acid Synthesis |

|---|---|---|

| Base Catalysis (e.g., Piperidine) | Knoevenagel Condensation | Directly used to synthesize the prop-2-enoic acid side chain with high E-selectivity. mdpi.commdpi.com |

| Palladium(II) | Cycloisomerization | Used in forming the furan ring itself from precursors; not directly for the side chain synthesis. organic-chemistry.org |

| Copper(II) | Annulation/Cyclization | Applicable for constructing substituted furan cores which could be precursors. organic-chemistry.org |

Strategies for Achieving and Maintaining (E)-Configuration

The predominance of the (E)-isomer in the synthesis of 3-(2-furyl)propenoic acids via condensation reactions is a key strategic advantage. nih.govresearchgate.net This outcome is largely governed by thermodynamic stability.

Thermodynamic Control: The Knoevenagel condensation between an aldehyde and malonic acid proceeds through a reversible addition step followed by an irreversible dehydration/decarboxylation. The transition state leading to the (E)-isomer is sterically less hindered and energetically more favorable than the one leading to the (Z)-isomer. In the (E)-configuration, the bulky furan ring and the carboxylic acid group are on opposite sides of the newly formed double bond, minimizing steric repulsion. This inherent stability ensures that the (E)-product is the major one formed under equilibrium conditions. Studies on the synthesis of various 3-(furan-2-yl)propenoic acids confirm that they are predominantly isolated as E-isomers. nih.govresearchgate.net

Choice of Reactants: The choice of reactants is fundamental. Using malonic acid as the active methylene component is a classic and effective method. The reaction with furan-2-carbaldehydes under basic conditions reliably yields the (E)-propenoic acid structure. nih.govresearchgate.net

Reaction Conditions: While the reaction has a strong intrinsic preference for the (E)-isomer, reaction conditions can be optimized to ensure high selectivity and yield. This includes the choice of base catalyst and solvent. The reaction is often performed with a base like piperidine in a solvent such as pyridine or ethanol.

Reactions Involving the Iodo Substituent

The carbon-iodine bond at the 5-position of the furan ring is a key site for functionalization. The high reactivity of aryl and heteroaryl iodides in cross-coupling reactions makes it a valuable handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Chemistry for Further Functionalization of the Furan Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and the iodo substituent of this compound makes it an excellent substrate for such transformations. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-furan with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a versatile method for forming biaryl or vinyl-aryl structures. The reaction of 5-iodo-2'-deoxycytidine (B1674142) with 3-methoxyphenyl (B12655295) boronic acid highlights the feasibility of Suzuki coupling at the 5-position of a heterocyclic ring. researchgate.net For the title compound, a similar reaction with an arylboronic acid would yield a 5-aryl-2-furyl derivative.

Sonogashira Coupling: This reaction couples the iodo-furan with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. researchgate.net The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making the iodo-furan an ideal substrate. wikipedia.org This transformation would introduce an alkynyl substituent at the 5-position of the furan ring.

Stille Coupling: The Stille reaction pairs the iodo-furan with an organotin reagent (organostannane) in the presence of a palladium catalyst. wikipedia.orgnumberanalytics.com This method is known for its tolerance of a wide range of functional groups. libretexts.org Coupling with vinylstannanes can be used to introduce new alkenyl groups.

The following table summarizes representative conditions for these cross-coupling reactions, adapted for the subject molecule based on general literature procedures.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/Water, Dioxane, or DMF | (E)-3-(5-Aryl-2-furyl)prop-2-enoic acid |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine, or DIPA | THF or DMF | (E)-3-(5-Alkynyl-2-furyl)prop-2-enoic acid |

| Stille | Vinylstannane | Pd(PPh₃)₄ | - | Toluene or DMF | (E)-3-(5-Vinyl-2-furyl)prop-2-enoic acid |

This table presents generalized conditions and specific optimization would be required for the target molecule.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Furans

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. Furan itself is an electron-rich heterocycle, which generally disfavors the classical addition-elimination SNAr mechanism. Therefore, direct displacement of the iodo substituent by a nucleophile is expected to be challenging under standard SNAr conditions. For a successful SNAr reaction to occur, significant activation of the ring would likely be necessary, for instance, by the introduction of potent electron-withdrawing groups elsewhere on the furan ring, which are absent in the title compound.

Reductive Removal of the Carbon-Iodine Bond

The carbon-iodine bond can be cleaved through reductive deiodination to yield the corresponding des-iodo compound, (E)-3-(2-furyl)prop-2-enoic acid. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a common method, where the C-I bond is cleaved in the presence of a metal catalyst (e.g., palladium on carbon) and a hydrogen source. Other methods include the use of reducing agents like zinc dust in acetic acid or tri-n-butyltin hydride. While enzymatic reductive dehalogenation is known in biological systems, chemical methods are more relevant for synthetic applications in this context. wikipedia.org

Reactions at the Prop-2-enoic Acid Moiety

The prop-2-enoic acid side chain offers two main sites for reaction: the carboxylic acid group and the carbon-carbon double bond.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can be readily converted into a variety of derivatives, most commonly esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. google.com Alternatively, the acid can be treated with a halogenated compound in the presence of a base like 1,1,3,3-tetramethylguanidine. rsc.org The synthesis of methyl esters of various 3-(furan-2-yl)propenoic acids has been reported, demonstrating the feasibility of this transformation. nih.govmdpi.com

Amidation: Amides can be prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using a peptide coupling reagent (e.g., DCC, EDC) provides a milder route to the corresponding amide.

The following table outlines common reagents for these transformations.

| Transformation | Reagent(s) | Product Type |

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Ester |

| Alkyl halide (R-X), Base | Ester | |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (R₂NH) | Amide |

| Amine (R₂NH), Coupling Agent (e.g., EDC) | Amide |

This table presents generalized conditions and specific optimization would be required for the target molecule.

Hydrogenation of the Alkenyl System

The carbon-carbon double bond in the prop-2-enoic acid moiety can be selectively reduced to a single bond through catalytic hydrogenation. researchgate.net This reaction transforms the α,β-unsaturated acid into the corresponding saturated propanoic acid derivative. Typically, this is achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. researchgate.net The conditions can often be controlled to selectively reduce the C=C double bond without affecting the furan ring or the carboxylic acid group. Studies on the hydrogenation of furanic aldehydes and related compounds have shown that selective reduction of side-chain unsaturation is feasible. rsc.orgmdpi.com The choice of catalyst and reaction conditions can influence the selectivity, for instance, preventing the over-reduction of the furan ring. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder) of the Alkenyl Chain

The carbon-carbon double bond in the prop-2-enoic acid side chain, being part of an α,β-unsaturated carbonyl system, is electron-deficient. This characteristic makes it an excellent dienophile for Diels-Alder reactions. When reacted with a suitable diene, a [4+2] cycloaddition reaction can occur, leading to the formation of a six-membered ring.

For instance, the reaction of acrylic acid derivatives with dienes like cyclopentadiene (B3395910) is a well-established transformation. researchgate.net In the context of this compound, the alkenyl chain would be expected to react with various dienes. The stereoselectivity of such reactions can often be influenced by the presence of Lewis acid catalysts, which can enhance the reaction rate and favor the formation of the endo product. researchgate.net

| Diene | Dienophile | Conditions | Product Type | Ref |

| Cyclopentadiene | This compound | Lewis Acid (e.g., AlCl₃) or thermal | Substituted norbornene | researchgate.net |

| Butadiene | This compound | Thermal | Substituted cyclohexene | N/A |

This table presents potential reactions based on the known reactivity of similar acrylates. Specific experimental data for this compound was not available in the searched literature.

Reactions Involving the Furan Ring

The furan ring in the molecule is an aromatic heterocycle that can participate in several characteristic reactions, including acting as a diene in Diels-Alder reactions, undergoing electrophilic substitution, and ring-opening under certain conditions.

While furans are aromatic, they can function as dienes in [4+2] cycloaddition reactions, particularly with strong dienophiles, as this reaction temporarily disrupts their aromaticity. nih.gov This reactivity provides a pathway to form oxanorbornene derivatives. mdpi.comresearchgate.net The reversibility of the furan Diels-Alder reaction is a notable characteristic, often leading to challenges in achieving high yields and stereoselectivity. nih.govresearchgate.net

Research has shown that 2-furoic acids and their derivatives can indeed act as reactive dienes in Diels-Alder couplings with dienophiles such as maleimides. rsc.org The reaction of furan with acrylic acid or its esters, catalyzed by Lewis acids, can produce the corresponding oxanorbornene adduct, which can then be dehydrated to form benzoic acid derivatives. acs.org Electron-withdrawing groups on the furan ring can influence the diene's reactivity in these normal-electron-demand Diels-Alder reactions. nih.gov

| Diene | Dienophile | Catalyst/Conditions | Product | Ref |

| Furan | Methyl acrylate | Hf-, Zr-, Sn-Beta zeolites, 298 K | Oxanorbornene adduct | acs.org |

| Boron-substituted furans | Maleic anhydride | Room Temperature to 110 °C | exo-cycloadduct | acs.org |

| Substituted Furans | Unactivated dienophile | β-cyclodextrin catalysis or thermal | Isoquinoline precursors | rsc.org |

The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C5 position if available, or at other positions depending on existing substituents. For this compound, the C5 position is already substituted with iodine. The directing effects of the existing iodo and prop-2-enoic acid groups will influence the position of further substitution.

Typical electrophilic substitution reactions for furan include nitration, sulfonation, and Friedel-Crafts reactions. youtube.com For example, nitration of furan can be achieved using acetyl nitrate (B79036) to yield 2-nitrofuran. youtube.com Sulfonation can occur with a sulfur trioxide-pyridine complex. youtube.com Friedel-Crafts acylation and alkylation are also possible, though the conditions must be carefully controlled due to the acid-sensitivity of the furan ring. In the case of 3-(2-furyl)propenoic acids, reactions with arenes in the presence of strong Brønsted or Lewis acids can lead to hydroarylation of the double bond rather than substitution on the furan ring itself. nih.govresearchgate.net

| Reaction | Reagents | Typical Product for Furan | Ref |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-Nitrofuran | youtube.com |

| Sulfonation | SO₃ in Pyridine | Furan-2-sulfonic acid | youtube.com |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ | 2-Acetylfuran | youtube.com |

The furan ring can undergo ring-opening reactions, particularly under acidic conditions. acs.orgoup.com This process is initiated by protonation of the ring, typically at the α-carbon, followed by nucleophilic attack from a solvent molecule like water. acs.org This leads to the formation of an intermediate that can subsequently open to form a 1,4-dicarbonyl compound or other linear structures. rsc.org For instance, the acid-catalyzed ring-opening of furan in an aqueous solution can lead to 4-hydroxy-2-butenal. acs.org

Cascade reactions involving furan ring-opening and subsequent recyclization are also known, providing pathways to other heterocyclic or carbocyclic systems. researchgate.net These transformations highlight the utility of the furan moiety as a latent functional group that can be unmasked to reveal more complex structures. rsc.org

| Starting Material | Conditions | Product Type | Ref |

| Furan | Dilute acid solution | 4-Hydroxy-2-butenal | acs.org |

| Difurfurylideneacetone | Refluxing alcoholic HCl | Triketo-dicarboxylic acid | oup.com |

| Furfuryl phosphonates | FeCl₃ catalyst | 2,5-Dicarbonyl-3-ene-phosphates | rsc.org |

Elucidation of Reaction Pathways in Synthetic Transformations

Understanding the precise sequence of bond-forming and bond-breaking events is crucial for controlling the outcomes of synthetic transformations involving furan derivatives like this compound. Research on analogous 3-(furan-2-yl)propenoic acids has shed light on several key pathways.

One significant transformation is the hydroarylation of the carbon-carbon double bond, where arenes are added across the propenoic acid side chain. Mechanistic studies involving the use of strong Brønsted superacids, such as triflic acid (TfOH), suggest a pathway initiated by protonation. nih.govresearchgate.net According to NMR and Density Functional Theory (DFT) studies on related furan compounds, the reactive electrophilic species in these transformations are O,C-diprotonated forms of the starting acid. nih.govresearchgate.net This superelectrophilic activation facilitates the attack of the arene, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov

In the context of cycloaddition reactions, particularly with electron-deficient dienophiles, the pathways can be more complex than a straightforward concerted mechanism. For instance, investigations into the reaction between 2-methoxyfuran (B1219529) and an electrophilic alkene revealed a stepwise mechanism. mdpi.com Quantum chemical calculations indicated that the reaction proceeds through the formation of zwitterionic intermediates, driven by nucleophilic/electrophile interactions between the furan ring and the alkene. mdpi.com This finding suggests that for certain substrates, the reaction course deviates from the classic Diels-Alder pathway and instead follows a path involving discrete, charged intermediates, which ultimately rearrange to the final product. mdpi.com The specific substituents on the furan ring and the reaction partner play a critical role in determining whether the mechanism is concerted or stepwise.

Role of Catalysts and Reagents in Stereoselectivity and Regioselectivity

Catalysts and reagents are pivotal in directing the stereochemical and regiochemical outcomes of reactions involving furan derivatives. Their role is particularly evident in acid-catalyzed reactions and cycloadditions.

In the acid-catalyzed hydroarylation of 3-(furan-2-yl)propenoic acid, both Brønsted and Lewis acids have been employed to promote the reaction. The choice of acid can significantly impact the reaction efficiency. For example, in the reaction with benzene, AlCl₃ was found to provide a high yield of the hydrophenylated product. nih.gov The catalyst functions by activating the substrate, making it sufficiently electrophilic to react with the arene.

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TfOH | 20 | 1 | 55 |

| AlCl₃ | 20 | 1 | 65 |

| AlCl₃ | 20 | 4 | 47 |

| AlBr₃ | 20 | 1 | 61 |

Data sourced from studies on analogous furan systems. nih.gov

In Diels-Alder reactions, achieving high stereoselectivity (endo vs. exo) is a primary objective. For furan/alkene cycloadditions, the endo isomer is typically the kinetically favored product, formed at lower temperatures, while the exo isomer is more thermodynamically stable and predominates at higher temperatures. nih.govmdpi.com The reversibility of the furan Diels-Alder reaction allows for the conversion of the kinetic endo product to the more stable exo product over time or at elevated temperatures. nih.gov The nature of substituents on both the furan diene and the dienophile can alter this selectivity. Computational studies have shown that electron-donating or electron-withdrawing groups at the 2- or 3-position of the furan ring can modify the activation barriers, favoring one isomer over the other even under kinetic control. rsc.org

Kinetic Studies of Relevant Reactions (e.g., Diels-Alder cycloadditions)

Kinetic studies provide quantitative data on reaction rates and activation parameters, offering deep insights into reaction mechanisms. The Diels-Alder reaction of furan and its derivatives is a classic case where kinetics reveal a delicate interplay between forward and reverse (retro-Diels-Alder) reactions. nih.govmdpi.com

The reaction is often under kinetic control at lower temperatures, favoring the formation of the endo adduct. nih.gov As the temperature increases, the retro-Diels-Alder reaction becomes significant, allowing for equilibrium to be established, which favors the more thermodynamically stable exo adduct. nih.gov By monitoring the concentration of reactants and products over time, typically using techniques like ¹H NMR or UV-Vis spectroscopy, rate constants for both the forward and reverse reactions can be determined. nih.gov

These rate constants are then used to calculate important thermodynamic and kinetic parameters, such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of the reaction. For example, studies on the reaction of furan-containing polymers with maleimide (B117702) have determined the activation energy for the Diels-Alder reaction to be approximately 55 kJ mol⁻¹. mdpi.com This information is critical for predicting how reaction conditions will affect the product distribution and for designing materials with specific thermal properties. nih.gov

| Reaction System | Parameter | Value | Method |

|---|---|---|---|

| Furan-functionalized Polystyrene + Maleimide | Ea (D-A) | 55.35 kJ mol⁻¹ | ¹H-NMR |

| Furfuryl Methacrylate Homopolymer | Ea (rD-A) | 54.25 kJ mol⁻¹ | FTIR |

| Furan/Maleimide Polymethacrylate | Ea (rD-A) | 64.8 kJ mol⁻¹ | FTIR/Rheology |

| Furan in Ethylene-Propylene Rubber | Ea (D-A) | 7.04 kJ mol⁻¹ | Rheology |

| Furan in Ethylene-Propylene Rubber | Ea (rD-A) | 57.9 kJ mol⁻¹ | Rheology |

D-A: Diels-Alder; rD-A: retro-Diels-Alder. Data sourced from various kinetic studies on furan systems. mdpi.com

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the atomic level. researchgate.net DFT calculations allow researchers to model reaction pathways, identify transition states, and calculate the energies of intermediates and products, providing insights that are often difficult to obtain experimentally. nih.govresearchgate.net

DFT is also highly effective in elucidating the origins of stereoselectivity and regioselectivity. In Diels-Alder reactions, the activation strain model (also known as the distortion/interaction model) can be applied to DFT results to dissect the activation barrier into two components: the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted molecules. rsc.org This analysis has revealed that furan is less reactive than dienes like cyclopentadiene due to weaker orbital interactions with the dienophile. rsc.org

Furthermore, DFT calculations can confirm or revise proposed reaction mechanisms. For the reaction of 2-methoxyfuran with a nitroalkene, calculations showed that the previously assumed Diels-Alder pathway was incorrect and that the reaction proceeds through zwitterionic intermediates. mdpi.com Similarly, in the hydroarylation of 3-(furan-2-yl)propenoic acids, DFT was used to characterize the O,C-diprotonated cationic intermediates, confirming their role as the active electrophiles in the reaction. nih.govresearchgate.net

| Pathway | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Pathway B | Stepwise (Zwitterionic) | 33.0 |

| Pathway C | Initial [4+2] then rsc.orgmdpi.com-shift | 33.1 |

| Pathway D | Stepwise (Alternative C-C formation) | 29.4 |

| Pathway E | Alternative [4+2] then rsc.orgmdpi.com-shift | 84.2 |

Data from DFT studies on cycloaddition reactions of complex furan systems, indicating the most favored pathway. pku.edu.cn

Spectroscopic Characterization Methodologies for E 3 5 Iodo 2 Furyl Prop 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy

The protons of the acrylic acid moiety, specifically the vinylic protons, would appear as doublets due to coupling. The trans configuration (E isomer) is characterized by a large coupling constant (J), typically in the range of 15-18 Hz. The furan (B31954) ring protons would also exhibit characteristic shifts. The introduction of a heavy atom like iodine at the 5-position of the furan ring is expected to cause a downfield shift for the adjacent proton at the 4-position due to its electron-withdrawing inductive effect and magnetic anisotropy.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | 6.20 - 6.40 | d | ~15.7 |

| H-β (vinylic) | 7.30 - 7.50 | d | ~15.7 |

| H-3' (furan) | 6.60 - 6.80 | d | ~3.4 |

| H-4' (furan) | 6.80 - 7.00 | d | ~3.4 |

| -COOH | 12.0 - 13.0 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (E)-3-(5-iodo-2-furyl)prop-2-enoic acid, distinct signals for the carboxylic acid carbon, the vinylic carbons, and the furan ring carbons would be observed. The carbon atom bonded to the iodine (C-5') is expected to show a significant upfield shift due to the heavy atom effect, a phenomenon well-documented in ¹³C NMR spectroscopy.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxyl) | 168 - 172 |

| C-α (vinylic) | 115 - 120 |

| C-β (vinylic) | 130 - 135 |

| C-2' (furan) | 150 - 155 |

| C-3' (furan) | 112 - 117 |

| C-4' (furan) | 120 - 125 |

| C-5' (furan) | 80 - 90 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid functional group would give rise to a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O stretching band around 1680-1710 cm⁻¹. The C=C double bonds of the acrylic chain and the furan ring would show stretching vibrations in the 1600-1650 cm⁻¹ region. The C-O stretching of the furan ring and the carboxylic acid would be observed in the 1000-1300 cm⁻¹ range. The C-I bond would have a characteristic stretching frequency in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The symmetric C=C stretching vibrations of the conjugated system are often strong in the Raman spectrum, appearing in the 1600-1650 cm⁻¹ region. The furan ring breathing modes would also be Raman active.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O stretch | 1680 - 1710 (strong) |

| Alkene (C=C) | C=C stretch | 1620 - 1640 |

| Furan Ring | C=C stretch | ~1580, ~1470 |

| Furan Ring | C-O stretch | ~1020, ~1150 |

| Carbon-Iodine (C-I) | C-I stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.

For this compound (C₇H₅IO₃), the molecular weight is approximately 263.99 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 264. The presence of iodine would be readily identifiable by its characteristic isotopic pattern.

The fragmentation of the molecular ion would likely proceed through several pathways. Loss of a carboxyl group (•COOH, 45 Da) or a hydroxyl radical (•OH, 17 Da) are common fragmentation pathways for carboxylic acids. Cleavage of the iodine atom (•I, 127 Da) would also be a significant fragmentation route, leading to a peak at m/z 137. Further fragmentation of the furan-acrylic acid backbone would produce additional characteristic ions.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Identity |

| 264 | [M]⁺ |

| 219 | [M - COOH]⁺ |

| 247 | [M - OH]⁺ |

| 137 | [M - I]⁺ |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging, derivatives such as its esters or salts can often be crystallized more readily.

The crystal structure of a derivative would confirm the (E)-configuration of the double bond and provide precise bond lengths, bond angles, and torsion angles. For example, analysis of a similar compound, (E)-1-(5-Iodothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, reveals key structural features that could be analogous. rsc.org In such structures, the planarity of the conjugated system and the dihedral angle between the furan (or thiophene) ring and the propenoic acid side chain are of particular interest. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group (or its derivative) and potential halogen bonding involving the iodine atom, would also be elucidated. These interactions are crucial for understanding the packing of molecules in the solid state and can influence the material's physical properties.

Interactive Data Table: Representative Crystallographic Parameters for a Related Derivative

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | 17.23 |

| b (Å) | 8.19 |

| c (Å) | 23.70 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Data is for a related iodo-substituted thiophene (B33073) derivative and serves as an illustrative example. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Furan-Containing Molecules and Natural Product Analogues

The presence of both a furan (B31954) ring and a reactive iodine atom makes (E)-3-(5-iodo-2-furyl)prop-2-enoic acid a highly versatile starting material for the synthesis of more complex molecules, including analogues of naturally occurring compounds. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications in this context is the Sonogashira coupling reaction . This reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to conjugated enynes and arylalkynes. mdpi.comorganic-chemistry.org In the case of this compound, this reaction can be employed to introduce a wide range of alkyne-containing substituents at the 5-position of the furan ring. These resulting structures can serve as key intermediates in the total synthesis of complex natural products that feature a furan core. organic-chemistry.org

Similarly, the Suzuki coupling reaction offers another powerful method for carbon-carbon bond formation. This reaction pairs organoboron compounds with organic halides in the presence of a palladium catalyst. By utilizing various boronic acids or esters, a diverse array of aryl, heteroaryl, or vinyl groups can be introduced at the iodo-substituted position of the furan ring, leading to the creation of intricate and highly functionalized furan derivatives. researchgate.net The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it particularly suitable for the late-stage modification of complex molecules.

The Heck coupling reaction , which involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst, can also be utilized to further functionalize the molecule. This allows for the introduction of various vinyl groups, expanding the structural diversity of the resulting furan-containing compounds. nih.gov

These palladium-catalyzed reactions, summarized in the table below, highlight the immense potential of this compound as a foundational building block for constructing elaborate molecular architectures reminiscent of those found in nature.

| Palladium-Catalyzed Coupling Reaction | Reactant | Bond Formed | Significance in Synthesizing Complex Molecules |

| Sonogashira Coupling | Terminal Alkyne | C(sp)-C(sp) | Introduction of alkyne functionalities, key for natural product synthesis. mdpi.comorganic-chemistry.org |

| Suzuki Coupling | Boronic Acid/Ester | C(sp²)-C(sp²) | Versatile introduction of aryl, heteroaryl, or vinyl groups. researchgate.net |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Formation of new carbon-carbon bonds with vinyl groups. nih.gov |

Role as a Building Block for Functional Materials and Polymer Monomers

The unique chemical structure of this compound also lends itself to the development of novel functional materials and polymers. Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-based plastics. researchgate.netnih.gov The di-functionality of the furan ring in some derivatives allows for polymerization reactions, leading to the formation of polyesters and other polymers with unique properties. researchgate.net

While direct polymerization of this compound itself is not extensively documented, its derivatives hold significant promise as monomers. The acrylic acid portion of the molecule can participate in polymerization reactions, while the furan ring and the substituent at the 5-position can be tailored to impart specific functionalities to the resulting polymer. For instance, the iodine atom can be replaced with other functional groups via the cross-coupling reactions mentioned earlier, prior to polymerization. This allows for the creation of polymers with tunable electronic, optical, or thermal properties.

The development of furan-based polymers is a key area of research in the pursuit of sustainable materials, and versatile building blocks like this compound are instrumental in advancing this field.

Contribution to Green Chemistry Principles through Efficient and Mild Synthetic Routes

The synthesis and utilization of this compound can be aligned with several key principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov

Modern synthetic methods often focus on maximizing atom economy , meaning that a high proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. The synthesis of this compound and its subsequent reactions can be designed to be highly atom-economical.

Furthermore, the use of catalytic reactions , particularly the palladium-catalyzed cross-coupling reactions, is a cornerstone of green chemistry. researchgate.net These reactions require only small amounts of catalyst to achieve high yields and selectivity, reducing the need for stoichiometric reagents that generate significant waste. The development of more efficient and recyclable catalysts further enhances the green credentials of these processes.

The ability to perform these reactions under mild conditions , such as at or near room temperature and in environmentally benign solvents, also contributes to their sustainability. nih.gov Research continues to focus on developing synthetic routes that minimize energy consumption and the use of volatile organic compounds.

The principles of green chemistry are integral to the sustainable development of new chemical processes and products. The efficient and catalytic routes available for the synthesis and derivatization of this compound position it as a valuable tool in the pursuit of more environmentally friendly chemical manufacturing.

Development of Novel Heterocyclic Scaffolds for Chemical Research

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and drug discovery. mdpi.comnih.gov this compound serves as a valuable starting point for the construction of novel and diverse heterocyclic scaffolds.

The furan ring itself is a key heterocyclic motif present in many biologically active compounds. researchgate.net By strategically modifying the acrylic acid side chain and the 5-position of the furan ring, a wide variety of new heterocyclic systems can be generated. For example, the acrylic acid moiety can undergo cyclization reactions with appropriate reagents to form new rings fused to the furan core.

Moreover, the iodine atom can be utilized in intramolecular cyclization reactions. For instance, after coupling a suitable functional group at the 5-position, a subsequent palladium-catalyzed intramolecular reaction could lead to the formation of a new heterocyclic ring fused to the furan. nih.gov This approach allows for the rapid assembly of complex polycyclic systems from a relatively simple starting material. The ability to generate libraries of novel heterocyclic compounds is crucial for identifying new lead structures in drug discovery programs. nih.gov

The versatility of this compound as a building block for diverse heterocyclic scaffolds underscores its importance in the ongoing search for new molecules with potential therapeutic applications.

Future Research Directions

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The current synthesis of (E)-3-(5-iodo-2-furyl)prop-2-enoic acid and related compounds provides a foundation for exploring more advanced and efficient catalytic systems. Future research should focus on catalysts that offer higher yields, greater selectivity, and milder reaction conditions.

Promising areas of investigation include the use of zeolites and ionic liquids . Zeolites, with their structured micropores and Brønsted acidity, can act as shape-selective catalysts, potentially minimizing side reactions. Ionic liquids can serve as both solvents and catalysts, offering benefits in product separation and catalyst recycling, which aligns with the principles of green chemistry. nih.gov

Furthermore, the development of non-noble metal catalysts is a critical goal. While precious metals like palladium are highly effective, catalysts based on more abundant and less costly metals such as iron, cobalt, nickel, or copper are economically and environmentally preferable. nih.gov Research into heterogenizing these catalysts on solid supports could further enhance their stability and reusability. Additionally, the use of molecular iodine as a catalyst in certain organic transformations suggests that iodine-based catalytic systems could be specifically tailored for the synthesis of iodo-furans, potentially offering a streamlined and atom-economical approach. youtube.com

The table below summarizes potential catalytic systems for future exploration.

| Catalyst Type | Potential Advantages | Key Research Focus |

| Zeolites | High selectivity, thermal stability, reusability. | Optimizing pore size and acidity for furan (B31954) substrates. |

| Ionic Liquids | Enhanced reaction rates, catalyst recycling, green solvent properties. nih.gov | Designing functionalized ionic liquids for specific reaction steps. |

| Non-Noble Metals (Fe, Co, Ni, Cu) | Lower cost, reduced environmental impact. nih.gov | Overcoming issues like metal leaching and improving long-term stability. |

| Molecular Iodine | Atom economy, potential for direct iodination pathways. youtube.com | Elucidating catalytic cycles and expanding substrate scope. |

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The introduction of chirality into the this compound structure would significantly broaden its utility, particularly for applications in medicinal chemistry and materials science where stereochemistry is crucial. nih.gov Future research should be directed towards the development of robust asymmetric synthetic methods.

Key strategies to be explored include:

Chiral Catalysis: Employing chiral metal complexes (e.g., based on rhodium, ruthenium, or palladium) or organocatalysts to induce enantioselectivity in the synthetic process. acs.orgrsc.org This could involve asymmetric hydrogenation of the acrylic double bond or asymmetric C-C bond-forming reactions to build the furan ring.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor of the target compound to direct the stereochemical outcome of a key reaction step. The auxiliary is subsequently removed to yield the chiral product.

Biocatalysis: Utilizing enzymes, such as dehydrogenases or transaminases, which operate with high stereospecificity under mild conditions. rsc.org This approach is particularly attractive from a sustainability perspective.

The development of these routes would allow for the selective synthesis of specific enantiomers, which is essential as different enantiomers of a molecule can have vastly different biological properties. nih.gov

Investigation of Novel Reactivity Patterns and Chemical Transformations of the Iodo-Furanacrylic Moiety

The iodo-furanacrylic scaffold of this compound is rich in chemical functionality, offering numerous opportunities for novel transformations. The carbon-iodine bond is a particularly valuable synthetic "handle" for diversification through cross-coupling reactions. nih.gov

Future investigations should systematically explore a range of modern palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Key reactions to investigate include:

Suzuki-Miyaura Coupling: Reacting the iodo-furan with boronic acids or esters to introduce a wide variety of aryl or vinyl substituents at the 5-position of the furan ring. wikipedia.orgmdpi.com

Sonogashira Coupling: Coupling with terminal alkynes to synthesize 5-alkynylfuran derivatives, which are important precursors for more complex structures. nih.govwikipedia.org

Heck Coupling: Reacting with alkenes to form 5-alkenylfuran derivatives, thereby extending the conjugated system of the molecule. nih.gov

Buchwald-Hartwig Amination: Introducing nitrogen-based functional groups by coupling with various amines, amides, or N-heterocycles. wikipedia.orglibretexts.org

The table below outlines the potential transformations and the resulting molecular motifs.

| Reaction Name | Coupling Partner | Resulting Functional Group | Potential Application |

| Suzuki-Miyaura | Organoboron compounds (R-B(OH)₂) | Aryl, Heteroaryl, Vinyl wikipedia.orglibretexts.org | Synthesis of biaryl systems, conjugated polymers |

| Sonogashira | Terminal alkynes (H−C≡C−R) | Alkynyl wikipedia.orgorganic-chemistry.org | Building blocks for natural products, materials science |

| Heck | Alkenes (H₂C=CHR) | Alkenyl (Vinyl) nih.govyoutube.com | Extension of π-conjugated systems, synthesis of complex olefins |

| Buchwald-Hartwig | Amines (R₂NH) | Amino wikipedia.orglibretexts.org | Access to pharmaceutically relevant aryl amines |

Beyond cross-coupling, the reactivity of the acrylic acid moiety, including cycloadditions and conjugate additions, warrants further study to create a diverse library of complex furan derivatives.

Sustainable and Biorenewable Production Pathways for Halogenated Furan Derivatives

Aligning chemical synthesis with principles of sustainability is a paramount goal for future research. The production of halogenated furan derivatives, including this compound, should move away from petroleum-based feedstocks towards renewable resources. nih.govnih.gov

A primary focus should be on utilizing biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govwikipedia.org These molecules, which can be obtained from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are ideal starting points for synthesizing the furan core. nih.gov Research is needed to develop efficient catalytic pathways to convert these bio-based furans into the desired acrylic acid precursors.

Furthermore, the halogenation step itself can be made more sustainable through biocatalysis . The discovery and engineering of flavin-dependent halogenases and haloperoxidases offer a promising route for the regioselective halogenation of organic molecules under environmentally benign, aqueous conditions. researchgate.net Integrating these enzymatic steps into a synthetic pathway starting from bio-derived furans could lead to a fully renewable production process. This approach avoids the use of harsh and often toxic traditional halogenating agents, representing a significant advance in green chemistry. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.